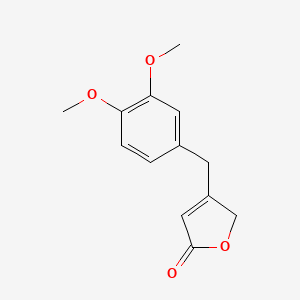![molecular formula C18H18N2O2 B12576327 3-[({4-[Hydroxy(phenyl)acetyl]phenyl}methyl)amino]propanenitrile CAS No. 627483-21-0](/img/structure/B12576327.png)
3-[({4-[Hydroxy(phenyl)acetyl]phenyl}methyl)amino]propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[({4-[Hydroxy(phenyl)acetyl]phenyl}methyl)amino]propanenitrile is a complex organic compound characterized by its unique structure, which includes aromatic rings, a nitrile group, and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[({4-[Hydroxy(phenyl)acetyl]phenyl}methyl)amino]propanenitrile typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-hydroxybenzaldehyde with phenylacetic acid to form 4-[hydroxy(phenyl)acetyl]benzaldehyde. This intermediate is then reacted with 3-aminopropanenitrile under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3-[({4-[Hydroxy(phenyl)acetyl]phenyl}methyl)amino]propanenitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are employed.
Substitution: Conditions often include the use of Lewis acids like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Major Products
Oxidation: Formation of 4-[hydroxy(phenyl)acetyl]benzaldehyde.
Reduction: Formation of 3-[({4-[hydroxy(phenyl)acetyl]phenyl}methyl)amino]propanamine.
Substitution: Various substituted aromatic derivatives depending on the substituent introduced.
Scientific Research Applications
3-[({4-[Hydroxy(phenyl)acetyl]phenyl}methyl)amino]propanenitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 3-[({4-[Hydroxy(phenyl)acetyl]phenyl}methyl)amino]propanenitrile involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and nitrile groups allow it to form hydrogen bonds and interact with enzymes or receptors, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-[Hydroxy(phenyl)acetyl]benzaldehyde
- 3-[({4-[Hydroxy(phenyl)acetyl]phenyl}methyl)amino]propanamine
- 4-[Hydroxy(phenyl)acetyl]phenylacetic acid
Uniqueness
3-[({4-[Hydroxy(phenyl)acetyl]phenyl}methyl)amino]propanenitrile is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in various research fields.
Properties
CAS No. |
627483-21-0 |
|---|---|
Molecular Formula |
C18H18N2O2 |
Molecular Weight |
294.3 g/mol |
IUPAC Name |
3-[[4-(2-hydroxy-2-phenylacetyl)phenyl]methylamino]propanenitrile |
InChI |
InChI=1S/C18H18N2O2/c19-11-4-12-20-13-14-7-9-16(10-8-14)18(22)17(21)15-5-2-1-3-6-15/h1-3,5-10,17,20-21H,4,12-13H2 |
InChI Key |
BQGVRPNKRKBYHK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)C2=CC=C(C=C2)CNCCC#N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Methoxy-2-{[(morpholin-4-yl)methyl]sulfanyl}phenol](/img/structure/B12576251.png)

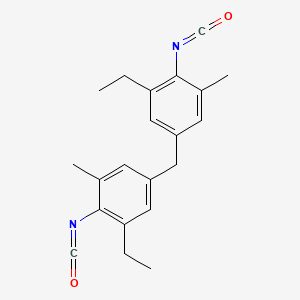
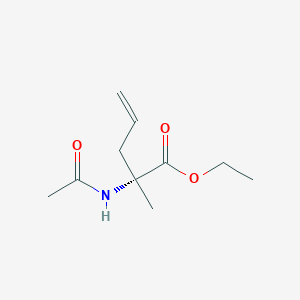

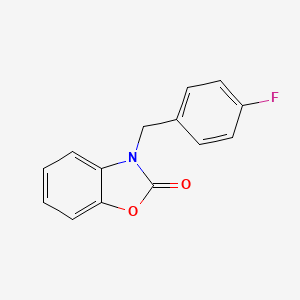
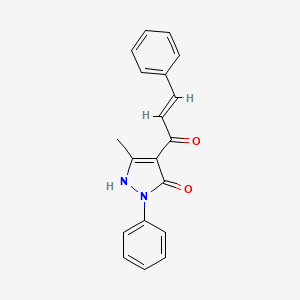
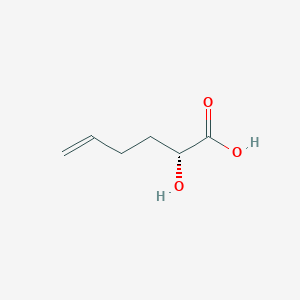
![2,2'-[(4-Methoxyphenyl)methylene]bis(3,4-dimethyl-1H-pyrrole)](/img/structure/B12576300.png)
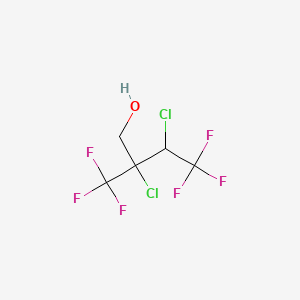
![N-(4-Fluoro-3-{[(pyrazin-2-yl)oxy]methyl}phenyl)naphthalene-2-carboxamide](/img/structure/B12576311.png)
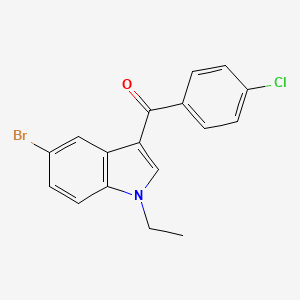
![1,4-Dioxaspiro[4.4]nonane-7,8-dione](/img/structure/B12576331.png)
